molecular formula C9H9BrCl2 B6271251 2-bromo-1,3-dichloro-5-(propan-2-yl)benzene CAS No. 2731010-63-0

2-bromo-1,3-dichloro-5-(propan-2-yl)benzene

Cat. No.: B6271251
CAS No.: 2731010-63-0
M. Wt: 268
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Description

2-bromo-1,3-dichloro-5-(propan-2-yl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,3-dichloro-5-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dichloro-5-(propan-2-yl)benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1,3-dichloro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the isopropyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated compounds or modified isopropyl derivatives.

Scientific Research Applications

2-bromo-1,3-dichloro-5-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1,3-dichloro-5-(propan-2-yl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In oxidation and reduction reactions, the isopropyl group or halogen atoms are modified, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1,3-dichloro-5-(methyl)benzene
  • 2-bromo-1,3-dichloro-5-(ethyl)benzene
  • 2-bromo-1,3-dichloro-5-(tert-butyl)benzene

Uniqueness

2-bromo-1,3-dichloro-5-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to similar compounds with different alkyl groups. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

2731010-63-0

Molecular Formula

C9H9BrCl2

Molecular Weight

268

Purity

88

Origin of Product

United States

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